N,N-dimethyl-2-phenylpropan-1-amine
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Overview
Description
“N,N-dimethyl-2-phenylpropan-1-amine” (NN-DMPPA) is a new designer stimulant . It has been prohibited in sport in-competition according to the List of Prohibited Substances and Methods published by the World Anti-Doping Agency (WADA) .
Molecular Structure Analysis
The molecular formula of NN-DMPPA is C11H17N . The exact structure would require more specific information or a detailed spectroscopic analysis which is not available in the current search results.Scientific Research Applications
Quantification in Urine for Anti-Doping Control : Wójtowicz et al. (2016) explored the quantification of N,N-dimethyl-2-phenylpropan-1-amine in urine, focusing on its application in anti-doping control. They developed a reliable gas chromatography-mass spectrometry method to study the excretion of this compound in urine samples following oral administration of a dietary supplement containing this compound (Wójtowicz et al., 2016).
Catalytic Amination of Biomass-based Alcohols : Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, where this compound is used in the production of low alkyl chain amines. These amines have extensive applications in agrochemicals, pharmaceuticals, and other industries (Pera‐Titus & Shi, 2014).
Generation and Rearrangements of Ylides from Tertiary Amines : Zotto et al. (2000) investigated the reaction of this compound with α-diazo ketones. This study provided insights into the generation and rearrangements of ylides, which are important for the synthesis of various organic compounds (Zotto et al., 2000).
Electrophilicity-Nucleophilicity Relations in Organic Chemistry : Dichiarante et al. (2008) used N,N-dimethyl-4-aminophenyl cation, a related compound, to study the reactivity of nucleophiles. This research provided valuable insights into the relative reactivity of different chemical species (Dichiarante et al., 2008).
N-Demethylation of Tertiary Amines : Abdel-Monem (1975) explored the N-demethylation of compounds like this compound. This study has implications for understanding the metabolism and biological activity of these compounds (Abdel-Monem, 1975).
GABAB Receptor Antagonists Research : Abbenante et al. (1994) synthesized analogs of this compound to study their potential as GABAB receptor antagonists. This research contributes to the understanding of neurotransmitter systems and potential therapeutic applications (Abbenante et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-2-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWQFWYAAPODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964341 |
Source
|
Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-81-8 |
Source
|
Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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